6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the benzyl and fluorophenylmethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
8-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 8-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyl-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-benzyl-3-[(2-bromophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The presence of the fluorophenylmethyl group in 8-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C23H20FN5O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H20FN5O2/c1-15-12-28-19-20(25-22(28)27(15)13-16-8-4-3-5-9-16)26(2)23(31)29(21(19)30)14-17-10-6-7-11-18(17)24/h3-12H,13-14H2,1-2H3 |
InChI Key |
LZELUWUSKUWUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Origin of Product |
United States |
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